N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide
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Description
N-(5-(benzofuran-2-yl)-1,3,4-oxadiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide is a useful research compound. Its molecular formula is C19H16N4O5S2 and its molecular weight is 444.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activity
- The synthesis of novel bicyclic systems involving 1,2,4-oxadiazole rings demonstrates the potential of these compounds in creating new chemical entities with predicted biological activities. A one-pot condensation method was employed to form these systems, indicating a broad application in medicinal chemistry (Kharchenko, Detistov, & Orlov, 2008).
- Compounds featuring the thiophene and benzofuran moieties have been explored for their antimicrobial properties. Innovative derivatives synthesized through cyclocondensation reactions exhibited promising in-vitro antibacterial activity against pathogenic microorganisms, suggesting their potential in addressing antibiotic resistance (Idrees, Kola, & Siddiqui, 2019).
- Anticancer activities of related compounds have been a focal point of research. Novel derivatives derived from visnaginone and khellinone were studied for their COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities, highlighting the therapeutic potential of these compounds in cancer treatment (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antioxidant Properties
- The antioxidant activity of certain derivatives, particularly those containing chloro, hydroxyl, and amino substituents, was screened and compared to known antioxidants like ascorbic acid. This study underscores the potential of these compounds in oxidative stress-related therapeutic applications (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
Safety and Efficiency in Synthesis
- Safety and efficiency in the synthesis of high-energy compounds related to the benzofuran moiety have been addressed, showcasing the development of safer synthetic routes to avoid handling hazardous intermediates. This aspect is crucial for industrial-scale production and the development of pharmaceuticals (Ruggeri, Bill, Bourassa, Castaldi, Houck, Ripin, Wei, & Weston, 2003).
Properties
IUPAC Name |
N-[5-(1-benzofuran-2-yl)-1,3,4-oxadiazol-2-yl]-1-thiophen-2-ylsulfonylpyrrolidine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S2/c24-17(13-6-3-9-23(13)30(25,26)16-8-4-10-29-16)20-19-22-21-18(28-19)15-11-12-5-1-2-7-14(12)27-15/h1-2,4-5,7-8,10-11,13H,3,6,9H2,(H,20,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBCZBFVCGCCSV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)S(=O)(=O)C2=CC=CS2)C(=O)NC3=NN=C(O3)C4=CC5=CC=CC=C5O4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.